Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3
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Overview
Description
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterated derivative of Crotonaldehyde 2,4-Dinitrophenylhydrazone. It is a stable isotope-labeled compound with the empirical formula C10D3H7N4O4 and a molecular weight of 253.23 g/mol . This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 involves the reaction of crotonaldehyde with 2,4-dinitrophenylhydrazine in the presence of deuterium oxide (D2O) to incorporate deuterium atoms. The reaction is typically carried out under controlled conditions to ensure high isotopic purity (≥99 atom % D) and chemical purity (≥98%) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium oxide and ensure the incorporation of deuterium atoms into the final product. The product is then purified and packaged according to industry standards .
Chemical Reactions Analysis
Types of Reactions
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazones, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of aldehydes and ketones.
Biology: The compound is used in biological studies to investigate the effects of deuterium substitution on metabolic pathways.
Medicine: It is used in pharmaceutical research to study the pharmacokinetics and metabolism of deuterated drugs.
Mechanism of Action
The mechanism of action of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of metabolic reactions, leading to changes in the pharmacokinetics and metabolism of the compound. This makes it a valuable tool for studying the effects of deuterium substitution on various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 include:
- Crotonaldehyde 2,4-Dinitrophenylhydrazone
- Acetaldehyde 2,4-Dinitrophenylhydrazone
- Benzaldehyde 2,4-Dinitrophenylhydrazone
Uniqueness
The uniqueness of this compound lies in its deuterium substitution, which provides distinct advantages in scientific research. The incorporation of deuterium atoms can lead to changes in the compound’s physical and chemical properties, making it a valuable tool for studying the effects of isotopic substitution on various reactions and processes .
Properties
IUPAC Name |
N-[(E)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6+/i4D,5D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUVNGJSSAEZHW-ZJMQGUFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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